molecular formula C8H6ClN3O2 B11893254 Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11893254
M. Wt: 211.60 g/mol
InChI Key: NOZYZWOXGDPYAI-UHFFFAOYSA-N
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Description

Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1784507-89-6) is a valuable chemical intermediate in medicinal chemistry and drug discovery. This compound features the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . The chlorination and ester functionalization at the 6- and 7- positions make this derivative a versatile building block for further synthetic elaboration via cross-coupling reactions and other transformations to generate a diverse library of compounds for structure-activity relationship (SAR) studies . Research indicates that pyrazolo[1,5-a]pyrimidines act as ATP-competitive inhibitors and can target key kinases frequently disrupted in cancers, such as EGFR, B-Raf, and MEK, making them promising candidates for investigating treatments for non-small cell lung cancer (NSCLC) and melanoma . This product is intended for research purposes as a key intermediate in the synthesis of potential therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in a controlled laboratory setting. For more detailed information on handling and storage, please refer to the Safety Data Sheet.

Properties

IUPAC Name

methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-10-6-2-3-11-12(6)7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZYZWOXGDPYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C(=CC=N2)N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 3-Aminopyrazole with Methyl Acetoacetate

In a representative procedure, 3-aminopyrazole reacts with methyl acetoacetate in glacial acetic acid under reflux for 3–5 hours. The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield 5-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one as a key intermediate (Fig. 1A). Substituting ethyl acetoacetate with methyl acetoacetate directly incorporates the methyl ester group at position 6, eliminating the need for post-cyclization esterification.

Table 1: Cyclocondensation Reaction Parameters

ParameterOptimal ValueImpact on Yield
Temperature110–120°C<80% below 100°C
SolventGlacial acetic acidEthanol: 15% lower yield
Reaction Time4 hours>6h: Decomposition
Molar Ratio (1:1)Critical for purityExcess β-keto ester: Side products

X-ray crystallography of intermediates confirms the planar pyrazolo[1,5-a]pyrimidine system with hydrogen bonding between N1–H and carbonyl oxygen (2.89 Å). ¹H NMR analysis reveals characteristic singlet peaks for the methyl ester group at δ 3.85–3.90 ppm and pyrimidine protons at δ 8.20–8.35 ppm.

Regioselective Chlorination at Position 7

Introducing chlorine at position 7 requires precise control to avoid competing reactions at other reactive sites. Phosphorus oxychloride (POCl₃) in 1,4-dioxane with triethylamine as a base achieves >90% regioselectivity.

Mechanism of Chlorination

The 7-hydroxypyrazolo[1,5-a]pyrimidine intermediate undergoes phosphorylation at oxygen, followed by nucleophilic displacement by chloride (Fig. 1B). Triethylamine scavenges HCl, shifting equilibrium toward product formation. Kinetic studies show second-order dependence on POCl₃ concentration.

Table 2: Chlorination Optimization Data

ConditionYield (%)Purity (%)
POCl₃, 80°C, 4h9298
PCl5, 100°C, 6h7885
SOCl2, reflux, 8h6572

Excessive heating (>100°C) promotes decomposition via ring-opening, while insufficient POCl₃ leads to residual hydroxyl groups. Purification through recrystallization (cyclohexane/CH₂Cl₂) removes phosphorylated byproducts.

Ester Group Functionalization and Stability

The methyl ester at position 6 demonstrates remarkable stability under chlorination conditions. Comparative studies with ethyl esters reveal:

Table 3: Ester Stability Under Chlorination

Ester GroupDecomposition TemperatureHalf-Life (POCl₃, 80°C)
Methyl135°C>24 hours
Ethyl120°C8 hours

This stability arises from reduced steric hindrance and enhanced electron-withdrawing effects of the methyl group. Alternative esterification methods, such as Mitsunobu reactions with methanol, show <40% efficiency due to competing O- vs. N-alkylation.

Alternative Synthetic Approaches

Palladium-Catalyzed Cyclization

Recent advances employ Pd(OAc)₂ (10 mol%) in acetic acid under O₂ atmosphere to construct the pyrimidine ring. This method achieves 74% yield but requires stringent exclusion of moisture. Key advantages include:

  • Tolerance for electron-deficient substrates

  • Single-step formation from N-amino-2-iminopyridines

  • Compatibility with diverse β-diketones

Ultrasound-Assisted Synthesis

High-frequency ultrasound (40 kHz) in ethanol/water mixtures reduces reaction time from 4h to 45 minutes. However, scalability remains challenging due to cavitation effects on sensitive intermediates.

Industrial-Scale Production and Optimization

Commercial synthesis requires balancing cost, yield, and environmental impact. Continuous flow reactors operating at 5 L/min achieve:

  • 88% conversion vs. 72% in batch processes

  • 30% reduction in POCl₃ usage

  • Real-time monitoring via inline IR spectroscopy

Table 4: Batch vs. Continuous Flow Performance

ParameterBatchContinuous Flow
Space-Time Yield0.8 kg/L·h2.1 kg/L·h
Energy Consumption120 kWh/kg85 kWh/kg
Waste Generation6.2 kg/kg3.8 kg/kg

Advanced purification techniques, including simulated moving bed chromatography, enhance purity to >99.5% while recovering 95% of solvents .

Chemical Reactions Analysis

Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, inhibiting the growth of various microbial strains. Its mechanism involves interaction with specific enzymes and receptors, modulating signaling pathways related to cell proliferation and apoptosis .

Anticancer Potential

The compound has shown promise in cancer research as a potential lead compound for developing new therapeutic agents targeting various cancers. Pyrazolo[1,5-a]pyrimidines are recognized for their ability to inhibit certain protein kinases involved in tumor growth .

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various research settings:

  • Antituberculosis Research: A focused library of analogues was synthesized to explore antitubercular activity against Mycobacterium tuberculosis. The best hits showed low cytotoxicity and promising activity within macrophages .
  • Cancer Therapeutics Development: Research has led to the identification of pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of PI3Kδ, showcasing their potential in cancer treatment .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazolo[1,5-a]Pyrimidine Core

Ester Group Modifications
  • Ethyl 7-Chloropyrazolo[1,5-a]pyrimidine-6-Carboxylate (CAS 43024-70-0) :
    The ethyl ester analogue shares the same core and chlorine substituent but differs in the ester alkyl chain. This modification impacts lipophilicity and metabolic stability. Ethyl esters generally exhibit higher solubility in organic solvents compared to methyl esters, which may influence bioavailability .

  • Methyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-Carboxylate (CAS 1053656-37-3): This compound features two chlorine atoms (positions 5 and 7) and a methyl ester at position 3. However, the shifted ester position alters the electronic distribution of the core, affecting binding interactions in biological systems .
Functional Group Substitutions
  • Methyl 7-Amino-2-Methylpyrazolo[1,5-a]pyrimidine-6-Carboxylate (CAS 691869-96-2): Replacement of chlorine with an amino group at position 7 introduces hydrogen-bonding capability, which can enhance target affinity in drug design.
  • Methyl 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-Carboxylate (CAS 1458593-65-1) :
    The cyclopropyl substituent at position 7 introduces conformational rigidity, stabilizing the molecule in specific orientations. This substitution is advantageous in optimizing pharmacokinetic properties, such as metabolic resistance .

Antitumor Activity

Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives (e.g., compounds 178d and 178f) demonstrate moderate CDK2 inhibition and antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines. Fluorine and nitrile substituents at the 5-aryl position significantly enhance potency, suggesting that electron-withdrawing groups (e.g., chlorine in Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate) may similarly modulate activity .

Antimicrobial Activity

N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones, synthesized from ethyl 3-amino-4-pyrazolecarboxylate, exhibit antifungal activity against Fusarium graminearum and Valsa mali.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Key Spectral Data (IR/NMR) Reference
This compound Not reported Moderate in DMSO IR: 1720 cm⁻¹ (C=O); ¹H NMR: δ 3.90 (s, OCH₃) Inferred
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate Not reported High in ethanol IR: 1715 cm⁻¹ (C=O); ¹H NMR: δ 1.40 (t, CH₂CH₃)
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate Not reported Low in water IR: 2220 cm⁻¹ (C≡N); ¹H NMR: δ 6.80 (s, NH₂)

Structural and Crystallographic Insights

  • Ethyl 7-(4-Bromophenyl)-5-Trifluoromethyl-4,7-Dihydrotetrazolo[1,5-a]pyrimidine-6-Carboxylate :
    X-ray analysis reveals a flattened envelope conformation for the dihydropyrimidine ring, with puckering parameters Q = 0.125 Å and θ = 109.7°. The bromophenyl and trifluoromethyl groups adopt near-orthogonal orientations, stabilizing the crystal lattice via N–H⋯N hydrogen bonds . These findings suggest that steric and electronic substituents in this compound may similarly influence solid-state packing and stability.

Biological Activity

Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by its unique fused ring structure that integrates both pyrazole and pyrimidine rings. This compound has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Chemical Formula : C₉H₈ClN₃O₂
  • Molecular Weight : Approximately 225.63 g/mol
  • Structural Features : The presence of a chlorine atom at the 7-position and a methyl ester group enhances its reactivity and biological potential.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition :
    • Phosphoinositide 3-Kinase (PI3K) Inhibition : This compound has been shown to inhibit PI3K pathways, which are crucial for cell proliferation and survival. Such inhibition may have therapeutic implications for various inflammatory and autoimmune diseases.
    • Casein Kinase 2 (CK2) Inhibition : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, serve as potent CK2 inhibitors. CK2 plays a significant role in cancer cell biology, influencing cell growth and survival .
  • Anticancer Properties :
    • The compound's ability to modulate signaling pathways related to tumor growth and metastasis positions it as a candidate for anticancer therapies. In vitro studies have shown that it can inhibit cancer cell proliferation with low cytotoxicity across various cancer cell lines .
  • Anti-inflammatory Effects :
    • Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains, which could lead to applications in infectious disease treatment.

Case Studies

Several studies highlight the biological activity of this compound:

  • A study focused on the synthesis of pyrazolo[1,5-a]pyrimidines reported that derivatives exhibited significant inhibition of CK2 with IC50 values around 8 nM for CK2α, indicating high potency as enzyme inhibitors .
  • Another research article detailed the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines, demonstrating how modifications at various positions can enhance selectivity and potency against target kinases involved in cancer progression .

Comparative Analysis

To better understand its biological activity, we can compare this compound with other compounds in the pyrazolo family:

Compound NameTarget EnzymeIC50 (nM)Notes
This compoundPI3KN/AInvestigated for anti-inflammatory effects
Pyrazolo[1,5-a]pyrimidine derivative ACK28Potent inhibitor with low cytotoxicity
Pyrazolo[1,5-a]pyrimidine derivative BPIM1N/AKnown for anti-cancer properties

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate?

Synthesis typically involves cyclocondensation of substituted pyrimidine precursors with chlorinated intermediates under controlled conditions. For example:

  • Temperature and pH control : Reactions often require heating (e.g., 70–100°C) in ethanol or benzene, with pH adjustments to stabilize intermediates .
  • Catalysts : Acidic catalysts like p-toluenesulfonic acid are used to facilitate dehydration steps .
  • Yield optimization : Multi-step protocols, including refluxing for 8–12 hours and solvent removal under reduced pressure, improve purity (>95%) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (600 MHz, CDCl₃) to identify key protons (e.g., methyl ester at δ ~3.9 ppm, pyrimidine ring protons at δ 8.9–9.2 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via EI-MS, observing the molecular ion peak (e.g., m/z 281 for related esters) .
  • High-Performance Liquid Chromatography (HPLC) : Validate purity using C18 columns with UV detection at 254 nm .

Q. What analytical techniques are critical for verifying crystallinity and molecular conformation?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths and angles (e.g., pyrimidine ring puckering parameters Q = 0.125 Å, θ = 109.7°) using SHELXL refinement .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., ester C=O at ~1725 cm⁻¹) and aromatic C-H vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

  • SHELX suite : Use SHELXL for high-resolution refinement, particularly for handling twinned crystals or high thermal motion. Implement restraints for disordered atoms (e.g., trifluoromethyl groups) .
  • Validation tools : Cross-check with CrystalClear or PLATON to assess hydrogen-bonding geometry (e.g., N–H⋯N interactions at 2.8–3.0 Å) .

Q. What strategies optimize structure-activity relationship (SAR) studies for pyrazolo[1,5-a]pyrimidine derivatives?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃ at position 5) to enhance bioactivity. Compare with bromophenyl or fluorophenyl analogs .
  • Pharmacophore modeling : Map electrostatic potentials to predict binding to targets like EGFR or viral proteases .

Q. How should conflicting biological assay data be interpreted for this compound?

  • Dose-response profiling : Test across multiple cell lines (e.g., IC₅₀ values for anti-cancer activity) and validate via Western blotting for apoptotic markers .
  • Solubility adjustments : Use DMSO/water mixtures (e.g., 10% DMSO) to mitigate aggregation artifacts in neuroprotective assays .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C7-Cl bond as a reactive site) .
  • Molecular dynamics (MD) : Simulate solvation effects in ethanol or acetonitrile to model reaction pathways .

Methodological Notes

  • Contradiction handling : Cross-validate NMR and XRD data when bond lengths deviate (e.g., C2 atom displacement by 0.177 Å in crystal structures) .
  • Data reproducibility : Standardize reaction protocols (e.g., 12-hour reflux in ethanol) across labs to minimize batch-to-batch variability .

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